3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
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Overview
Description
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid): is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 3-methylbutanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) typically involves the following steps:
Formation of the Diazenediyl Linkage: The diazenediyl group can be introduced through the reaction of appropriate precursors under controlled conditions. This often involves the use of diazonium salts and coupling agents.
Attachment of 3-Methylbutanoic Acid Moieties: The 3-methylbutanoic acid groups are then attached to the diazenediyl linkage through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Common methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazenediyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic Acid: A simpler analog with a single 3-methylbutanoic acid moiety.
Diazenediyl Compounds: Other compounds containing the diazenediyl group, such as azobenzene derivatives.
Uniqueness
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) is unique due to its dual 3-methylbutanoic acid groups linked by a diazenediyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity and applications not observed in simpler analogs.
Properties
CAS No. |
58657-68-4 |
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Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(1-carboxy-2-methylpropan-2-yl)diazenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,5-7(13)14)11-12-10(3,4)6-8(15)16/h5-6H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
KWNFRNNOAFUUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)CC(=O)O |
Origin of Product |
United States |
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